NMS-P118 - 1262417-51-5

NMS-P118

Catalog Number: EVT-277287
CAS Number: 1262417-51-5
Molecular Formula: C20H24F3N3O2
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NMS-P118 is a potent, orally available, and highly selective inhibitor of the nuclear protein poly(ADP-ribose) polymerase-1 (PARP-1) enzyme. It exhibits significant selectivity for PARP-1 over its closest isoform, PARP-2. This selectivity is a key characteristic of NMS-P118 and is a major focus of research due to its potential to mitigate toxicities associated with the cross-inhibition of PARP-2.

Overview

NMS-P118 is a highly selective inhibitor of poly (ADP-ribose) polymerase-1, commonly referred to as PARP-1. It is designed to enhance the efficacy of cancer therapies by selectively targeting PARP-1 while minimizing effects on its closely related isoform, PARP-2. The compound has demonstrated significant potential in preclinical studies, showcasing its ability to potentiate both chemotherapeutic agents and radiotherapy. NMS-P118 is characterized by its favorable pharmacokinetic profiles, making it an attractive candidate for cancer treatment.

Source and Classification

NMS-P118 was developed through high-throughput screening and subsequent structure-based design methodologies. It belongs to the class of small-molecule inhibitors targeting PARP enzymes, which play critical roles in DNA repair mechanisms. Its chemical structure includes a 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole core, which contributes to its binding affinity and selectivity for PARP-1 over PARP-2.

Synthesis Analysis

Methods

The synthesis of NMS-P118 involves several key steps that utilize organic chemistry techniques. The compound is synthesized through a multi-step process that includes the formation of the isoindole core followed by various substitutions to achieve the final structure.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of NMS-P118 can be described as follows:

  • Chemical Formula: C15_{15}H17_{17}F2_{2}N2_{2}O
  • Molecular Weight: 284.31 g/mol
  • Structural Features: The compound features a 6-fluoro substituent on the isoindole ring, a carbonyl group, and a piperidine moiety that contributes to its selectivity for PARP-1.

Data

Crystallographic data from studies indicate that NMS-P118 binds to PARP-1 with a binding free energy significantly stronger than that for PARP-2, highlighting its selectivity. Molecular dynamics simulations have provided insights into the conformational dynamics of the compound in complex with both PARP isoforms.

Chemical Reactions Analysis

Reactions

The reactions involved in the synthesis of NMS-P118 include:

  1. Formation of Isoindole Core: This involves cyclization reactions that create the heterocyclic structure.
  2. Substitution Reactions: Key substituents are introduced through nucleophilic substitutions or electrophilic additions.
  3. Final Modifications: These may include deprotection steps or further functionalization to enhance pharmacological properties.

Technical Details

The reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Techniques such as chromatography are employed for purification.

Mechanism of Action

NMS-P118 exerts its therapeutic effects primarily through competitive inhibition of PARP-1 activity. By binding to the enzyme's active site, it prevents the addition of poly (ADP-ribose) chains to target proteins involved in DNA repair processes. This inhibition leads to impaired DNA repair in cancer cells, particularly those deficient in homologous recombination repair mechanisms, rendering them more susceptible to DNA-damaging agents.

Process and Data

Molecular dynamics simulations have shown that NMS-P118 forms stable interactions with critical residues in PARP-1, such as Y889 and E763, which contribute to its strong binding affinity. The calculated binding free energy indicates that NMS-P118 binds approximately 3.04 kcal/mol stronger to PARP-1 compared to PARP-2, confirming its selectivity .

Physical and Chemical Properties Analysis

Physical Properties

NMS-P118 is characterized by:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa: The compound exhibits basic properties due to the presence of nitrogen atoms in its structure.

Relevant analyses have confirmed that NMS-P118 maintains its integrity under physiological conditions, making it suitable for in vivo applications .

Applications

NMS-P118 has significant potential applications in oncology:

  • Cancer Therapy: As a selective PARP-1 inhibitor, it enhances the effectiveness of existing chemotherapeutic agents and radiation therapy.
  • Research Tool: It serves as a valuable tool for studying DNA repair mechanisms and understanding the role of PARP enzymes in cancer biology.
Introduction

Poly (ADP-ribose) Polymerases (PARPs) in DNA Repair and Cancer Biology

Poly (ADP-ribose) polymerases (PARPs) are nuclear enzymes critical for maintaining genomic stability. Among 17 identified PARP family members, PARP-1 and PARP-2 are the primary mediators of DNA damage repair. PARP-1 catalyzes 80–90% of cellular poly(ADP-ribose) (PAR) synthesis, while PARP-2 contributes only 5–10% [2] [5]. These enzymes detect DNA single-strand breaks (SSBs) and facilitate base excision repair (BER) by recruiting scaffold proteins like XRCC1 and DNA ligase III [5] [7]. PARP-1 activation also protects replication forks during DNA replication stress and coordinates double-strand break (DSB) repair via homologous recombination (HRR) [5].

In cancers with BRCA1/2 mutations or homologous recombination deficiency (HRD), PARP inhibition induces synthetic lethality. PARP inhibitors (PARPis) trap PARP-1/2 on DNA, converting SSBs to lethal DSBs that HRD-deficient cells cannot repair [5] [7]. For example, in BRCA1-deficient MDA-MB-436 cells, PARPis reduce colony formation (IC~50~ = 0.14 µM) but show minimal cytotoxicity in HR-proficient MCF7 cells (IC~50~ > 10 µM) [1] [4].

Table 1: Key Functions of PARP-1 vs. PARP-2 in DNA Repair

FunctionPARP-1PARP-2
SSB repair contribution80–90%5–10%
Role in HRRReplication fork protection, RAD51 recruitmentLimited role
Non-repair functionsTranscriptional regulationSpermatogenesis, adipogenesis, T-cell development
Toxicity of inhibitionSynthetic lethality in HRD cellsHematotoxicity, immune dysregulation

Challenges in PARP-1/PARP-2 Selectivity and Therapeutic Implications

Clinically approved PARPis (e.g., olaparib, niraparib) inhibit both PARP-1 and PARP-2 due to 84% sequence identity in their catalytic domains [2] [5]. This lack of selectivity poses clinical challenges:

  • PARP-2 cross-inhibition causes dose-limiting hematological toxicities (anemia, thrombocytopenia) by disrupting hematopoietic stem cell function [5].
  • PARP-2 inhibition compromises genome surveillance and immune cell development, exacerbating treatment-related complications [3] [8].
  • Structural studies reveal a binding pocket RMSD of 0.80 Å between PARP-1 and PARP-2, making selective inhibitor design exceptionally challenging [2] [8].

These limitations underscore the need for PARP-1-selective inhibitors to minimize off-target effects while retaining efficacy in HRD cancers.

Emergence of NMS-P118 as a Selective PARP-1 Inhibitor

NMS-P118 (CAS 1262417-51-5) is a potent, orally available PARP-1 inhibitor with unprecedented selectivity. It exhibits a 150-fold binding preference for PARP-1 (K~d~ = 9 nM) over PARP-2 (K~d~ = 1,390 nM) [1] [4] [9]. This selectivity mitigates PARP-2-associated toxicities while maintaining robust antitumor activity. Key attributes include:

  • High metabolic stability and minimal cytochrome P450 inhibition (CYP2B6 IC~50~ = 8.15 µM; CYP2D6 IC~50~ = 9.51 µM), reducing drug-drug interaction risks [1].
  • >65% oral bioavailability in rodents and dose-linear pharmacokinetics [1] [4].
  • In vivo efficacy as a single agent in BRCA1-mutant breast cancer xenografts and in combination with temozolomide in pancreatic cancer models [1] [6].

Table 2: Profile of NMS-P118

PropertyValue
Molecular formulaC~20~H~24~F~3~N~3~O~2~
Molecular weight395.42 g/mol
PARP-1 K~d~9 nM
PARP-2 K~d~1,390 nM
Selectivity ratio154 (PARP-2 K~d~/PARP-1 K~d~)
Oral bioavailability>65% (mouse/rat)
BRCA1-deficient IC~50~0.14 µM (MDA-MB-436 cells)

NMS-P118’s selectivity arises from differential interactions with PARP-1’s catalytic domain. Computational studies identify three key mechanisms [2] [3] [8]:

  • Hydrophobic stabilization: The 4,4-difluorocyclohexyl group of NMS-P118 forms van der Waals contacts with Tyr889 in PARP-1, absent in PARP-2.
  • Enhanced hydrogen bonding: His862 in PARP-1 forms stronger/shortened H-bonds with the inhibitor than His428 in PARP-2.
  • Electrostatic complementarity: The negatively charged Glu763 in PARP-1 attracts the cationic 1,4-dimethylpiperidin-1-ium group of NMS-P118, while PARP-2 has a neutral Gln332 residue.

These insights provide a blueprint for developing next-generation, selectivity-optimized PARP inhibitors.

Properties

CAS Number

1262417-51-5

Product Name

NMS-P118

IUPAC Name

2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-1H-isoindole-4-carboxamide

Molecular Formula

C20H24F3N3O2

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H24F3N3O2/c21-13-9-12-11-26(19(28)17(12)16(10-13)18(24)27)15-3-7-25(8-4-15)14-1-5-20(22,23)6-2-14/h9-10,14-15H,1-8,11H2,(H2,24,27)

InChI Key

ARYVAQSYRLZVQD-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

NMS-P118; NMS-P 118; NMS P118.

Canonical SMILES

C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F

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